6-chloro-3-(3-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)-4-phenylquinolin-2(1H)-one
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Overview
Description
6-chloro-3-(3-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)-4-phenylquinolin-2(1H)-one is a complex organic compound with a unique structure that includes a quinoline core, a piperazine ring, and various substituents. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-3-(3-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)-4-phenylquinolin-2(1H)-one typically involves multiple steps, including the formation of the quinoline core, the introduction of the piperazine ring, and the addition of the substituents. Common reagents used in these reactions include chlorinating agents, fluorinating agents, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to monitor the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
6-chloro-3-(3-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)-4-phenylquinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can undergo substitution reactions where one substituent is replaced by another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while substitution reactions may introduce new substituents onto the quinoline or piperazine rings.
Scientific Research Applications
6-chloro-3-(3-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)-4-phenylquinolin-2(1H)-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of inflammatory diseases and neurological disorders.
Industry: Used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 6-chloro-3-(3-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)-4-phenylquinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a reduction in inflammation or modulation of neurological pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline derivatives and piperazine-containing molecules, such as:
- 6-chloro-3-(3-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)-4-phenylquinolin-2(1H)-one
- 2-(6-chloro-5-{[(2R,5S)-4-(4-fluorobenzyl)-2,5-dimethylpiperazin-1-yl]carbonyl}-1-methyl-1H-indol-3-yl)-N,N-dimethyl-2-oxoacetamide
Uniqueness
What sets this compound apart is its unique combination of structural features, which may confer specific biological activities and therapeutic potential not found in other similar compounds. Its ability to interact with multiple molecular targets and pathways makes it a versatile compound for various scientific research applications.
Properties
Molecular Formula |
C31H30ClFN4O2 |
---|---|
Molecular Weight |
545.0 g/mol |
IUPAC Name |
6-chloro-3-[3-[4-(4-fluorophenyl)piperazine-1-carbonyl]piperidin-1-yl]-4-phenyl-1H-quinolin-2-one |
InChI |
InChI=1S/C31H30ClFN4O2/c32-23-8-13-27-26(19-23)28(21-5-2-1-3-6-21)29(30(38)34-27)37-14-4-7-22(20-37)31(39)36-17-15-35(16-18-36)25-11-9-24(33)10-12-25/h1-3,5-6,8-13,19,22H,4,7,14-18,20H2,(H,34,38) |
InChI Key |
JPDVQPINYYJRDA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=C(C3=C(C=CC(=C3)Cl)NC2=O)C4=CC=CC=C4)C(=O)N5CCN(CC5)C6=CC=C(C=C6)F |
Origin of Product |
United States |
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